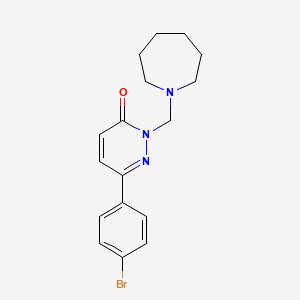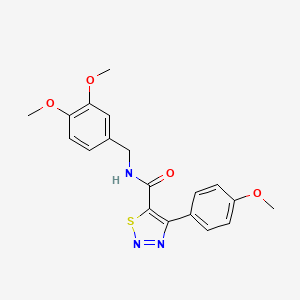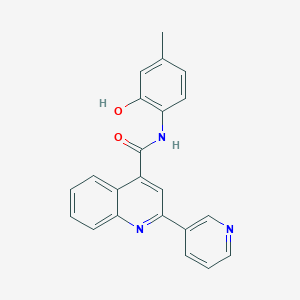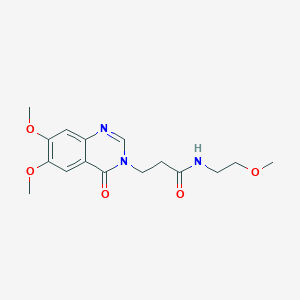![molecular formula C19H22N4O3S2 B11013950 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11013950.png)
2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a thiazole ring, and a dimethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Thiadiazole Ring: This step typically involves the reaction of a hydrazine derivative with a carbon disulfide source under basic conditions to form the thiadiazole ring.
Formation of the Thiazole Ring: The thiazole ring is usually synthesized by reacting a thioamide with an α-haloketone.
Coupling of the Rings: The thiadiazole and thiazole rings are then coupled together using a suitable coupling agent, such as a carbodiimide.
Introduction of the Dimethoxyphenyl Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, where nucleophiles such as amines or thiols can replace the methoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, providing insights into protein function and drug design.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar compounds to 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide include:
2-(3,4-Dimethoxyphenyl)ethylamine Derivatives: These compounds share the dimethoxyphenyl group and have been studied for their anti-ulcer activities.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-D)pyrimidin-4-amine: This compound has a similar structural motif and is used in early discovery research.
The uniqueness of this compound lies in its combination of the thiadiazole and thiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H22N4O3S2/c1-10(2)8-15-22-23-19(27-15)21-17(24)16-11(3)20-18(28-16)12-6-7-13(25-4)14(9-12)26-5/h6-7,9-10H,8H2,1-5H3,(H,21,23,24) |
InChI Key |
AZEUXILFTDYKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=NN=C(S3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-methylbutyl)-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11013883.png)


![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11013911.png)

![ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11013935.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11013961.png)
![(2E)-3-(4-chlorophenyl)-N-[3-(diethylamino)propyl]prop-2-enamide](/img/structure/B11013965.png)
![5-chloro-N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B11013968.png)
![3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11013969.png)
![6-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid](/img/structure/B11013971.png)
![(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11013976.png)
